1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(2-methylphenoxy)propan-1-one
Overview
Description
1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(2-methylphenoxy)propan-1-one is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a fluorophenyl group and a propanone moiety linked to a methylphenoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(2-methylphenoxy)propan-1-one typically involves multiple steps, starting with the preparation of the piperazine derivative. The fluorophenyl group is introduced via nucleophilic substitution reactions, followed by the formation of the propanone moiety through condensation reactions. The final step involves the attachment of the methylphenoxy group under controlled conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to scale up the synthesis process. This includes using high-pressure reactors, continuous flow systems, and advanced purification techniques to achieve the desired product quality and quantity.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(2-methylphenoxy)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to alcohols.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, ketones, and substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(2-methylphenoxy)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity, while the piperazine ring facilitates its interaction with biological pathways. This compound may modulate the activity of certain enzymes or receptors, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
1-(2-Fluorophenyl)piperazine: Shares the fluorophenyl-piperazine core but lacks the propanone and methylphenoxy groups.
4-(2-Fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: Contains a similar piperazine structure but with different substituents.
Uniqueness
1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(2-methylphenoxy)propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(2-methylphenoxy)propan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O2/c1-15-7-3-6-10-19(15)25-16(2)20(24)23-13-11-22(12-14-23)18-9-5-4-8-17(18)21/h3-10,16H,11-14H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTCIHDPXGQWSBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(C)C(=O)N2CCN(CC2)C3=CC=CC=C3F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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